molecular formula C10H6BrNO B1602259 4-Bromoquinoline-2-carbaldehyde CAS No. 28615-70-5

4-Bromoquinoline-2-carbaldehyde

Cat. No.: B1602259
CAS No.: 28615-70-5
M. Wt: 236.06 g/mol
InChI Key: FTHWHVHXMHZMLW-UHFFFAOYSA-N
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Description

4-Bromoquinoline-2-carbaldehyde is an organic compound with the molecular formula C({10})H({6})BrNO It is a derivative of quinoline, featuring a bromine atom at the 4-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromoquinoline-2-carbaldehyde involves the bromination of quinoline followed by formylation. Here is a typical synthetic route:

    Bromination: Quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.

    Formylation: The brominated quinoline is then subjected to a Vilsmeier-Haack reaction, where it is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to introduce the formyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in aqueous solution at room temperature.

    Reduction: NaBH(_4) in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) at elevated temperatures.

Major Products

    Oxidation: 4-Bromoquinoline-2-carboxylic acid.

    Reduction: 4-Bromoquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromoquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and aldehyde group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoroquinoline-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    4-Iodoquinoline-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-Bromoquinoline-2-carbaldehyde is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance that can be advantageous in certain synthetic applications. This compound’s specific reactivity and the ability to undergo a wide range of chemical transformations make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWHVHXMHZMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574166
Record name 4-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28615-70-5
Record name 4-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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